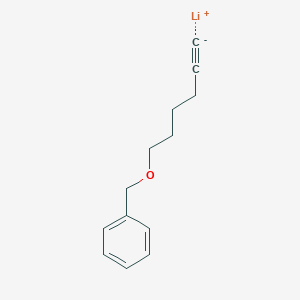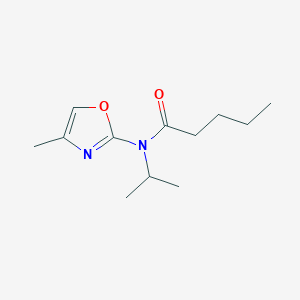
N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)-: is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound features a pentanamide backbone with additional substituents, including an isopropyl group and a methyl-oxazolyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)- typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting pentanoic acid with an amine, such as N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)amine, under dehydrating conditions.
Dehydration Agents: Common dehydrating agents include thionyl chloride (SOCl2) or carbodiimides like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazolyl ring.
Reduction: Reduction reactions may target the carbonyl group of the amide, converting it to an amine.
Substitution: The oxazolyl ring can participate in electrophilic substitution reactions due to the presence of electron-donating groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the study of enzyme inhibition due to its amide structure.
Medicine:
- Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Pentanamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)- exerts its effects depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The oxazolyl group may play a crucial role in binding affinity and specificity.
Comparison with Similar Compounds
Pentanamide, N-(1-methylethyl)-N-(2-oxazolyl)-: Similar structure but with a different position of the oxazolyl group.
Hexanamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)-: Similar structure but with a longer carbon chain.
Uniqueness:
- The specific positioning of the oxazolyl group and the length of the carbon chain can significantly influence the compound’s reactivity and interaction with biological targets, making Pentanamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)- unique in its class.
Properties
CAS No. |
57068-61-8 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-(4-methyl-1,3-oxazol-2-yl)-N-propan-2-ylpentanamide |
InChI |
InChI=1S/C12H20N2O2/c1-5-6-7-11(15)14(9(2)3)12-13-10(4)8-16-12/h8-9H,5-7H2,1-4H3 |
InChI Key |
BYLVCMLJYGFFMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N(C1=NC(=CO1)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


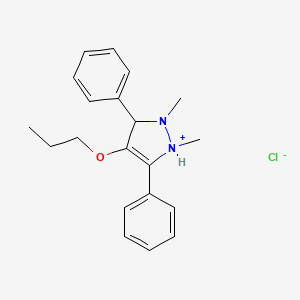
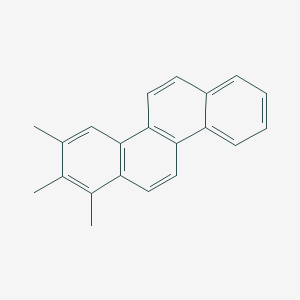
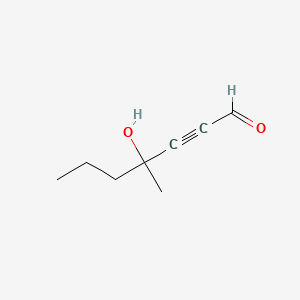
![3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B14615564.png)
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol](/img/structure/B14615579.png)
![1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14615583.png)
![19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine](/img/structure/B14615584.png)
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14615591.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)
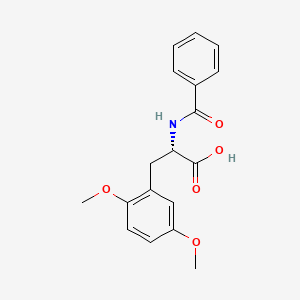
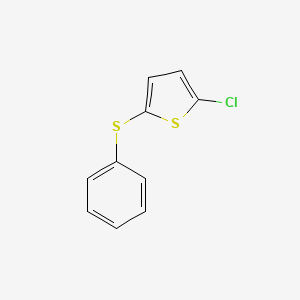
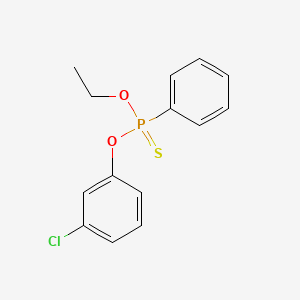
![Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14615617.png)
